N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . It has been synthesized and studied for its antimicrobial and anticancer activities .
Synthesis Analysis
The compound was synthesized as part of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of a similar compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate, has been reported . It has a triclinic crystal structure with specific dimensions .Chemical Reactions Analysis
The compound is part of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives that have been synthesized and studied for their biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were confirmed by physicochemical and spectroanalytical data .Scientific Research Applications
Photodynamic Therapy Applications
Compounds with structural elements similar to the query compound, particularly those incorporating thiazole and benzamide functionalities, have been investigated for their photodynamic therapy (PDT) applications. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff bases have shown high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research on compounds containing the thiazole ring and benzamide moiety has demonstrated promising antimicrobial properties. For example, novel analogs of pyrazol-5-one derivatives synthesized from 2-aminobenzothiazole nucleus have shown significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Such findings suggest that the query compound could potentially be explored for antimicrobial applications.
Antioxidant Activity
The introduction of specific functional groups, such as bromophenyl and dimethoxybenzamide, into molecules has been associated with enhanced antioxidant properties. A study on the synthesis and evaluation of new sulfonamide derivatives incorporating a 2-amino-1,3-thiazole fragment under solvent-free conditions found these compounds exhibited significant antibacterial activity and in silico ADME prediction, indicating potential for biological applications (Rafiee Pour et al., 2019).
Mechanism of Action
Target of Action
It is known that similar thiazole derivatives have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in bacterial cells or cancer cells, disrupting their normal functions.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the cells . For instance, they may inhibit the activity of certain enzymes, disrupt cell division, or interfere with DNA replication.
Biochemical Pathways
Given its potential antimicrobial and anticancer activities, it is likely that it affects pathways related to cell division, dna replication, and protein synthesis .
Pharmacokinetics
Similar thiazole derivatives have shown promising adme properties in molecular docking studies .
Result of Action
The result of the compound’s action would be the inhibition of growth or the death of the targeted cells. This could be due to the disruption of essential cellular processes such as cell division or DNA replication .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. The molecular docking studies have shown that N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has a good docking score within the binding pocket of selected proteins .
Cellular Effects
This compound influences cell function by exerting antimicrobial and anticancer effects . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation.
Subcellular Localization
The information provided here is based on the current understanding and available research .
Properties
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S/c1-27-16-8-3-12(9-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-6-4-13(21)5-7-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKBFYYHNQLXJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.